Product packaging for Thieno[3,2-b]pyridin-3-amine(Cat. No.:CAS No. 120208-33-5)

Thieno[3,2-b]pyridin-3-amine

Cat. No.: B039445
CAS No.: 120208-33-5
M. Wt: 150.2 g/mol
InChI Key: QNILVEIBHSZAQG-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-3-amine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This fused bicyclic system, incorporating both thiophene and pyridine rings, serves as a critical core structure for the design and synthesis of novel biologically active compounds. Its primary research value lies in its potential as a key intermediate in developing small molecule inhibitors, particularly for various kinase targets implicated in oncology and inflammatory diseases. The electron-rich nature of the thienopyridine core allows for efficient binding to enzyme active sites, while the exocyclic amine group provides a versatile handle for further synthetic elaboration into more complex molecular architectures. Researchers utilize this compound to explore structure-activity relationships (SAR), create targeted libraries for high-throughput screening, and develop potential therapeutic agents for conditions where modulated kinase activity is therapeutically beneficial. Its unique molecular architecture makes it a valuable building block for advancing pharmaceutical R&D programs focused on innovative therapeutic interventions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B039445 Thieno[3,2-b]pyridin-3-amine CAS No. 120208-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNILVEIBHSZAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CS2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604033
Record name Thieno[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120208-33-5
Record name Thieno[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Thieno 3,2 B Pyridin 3 Amine and Its Derivatives

Strategies for the Construction of the Thieno[3,2-b]pyridine (B153574) Ring System

The formation of the fused thieno[3,2-b]pyridine core is a critical step in the synthesis of Thieno[3,2-b]pyridin-3-amine and its analogs. Various synthetic strategies have been developed to achieve this, ranging from traditional multistep sequences to more efficient one-pot procedures and regioselective approaches.

Multistep Synthetic Routes to Thieno[3,2-b]pyridines

Multistep synthetic routes are a common approach to constructing the thieno[3,2-b]pyridine skeleton, often starting from appropriately substituted pyridine (B92270) or thiophene (B33073) precursors. These methods allow for the careful and controlled introduction of functional groups. For instance, the synthesis of key intermediates such as methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate involves a sequence of reactions that build the thiophene ring onto a pre-existing pyridine core. The synthesis of thieno[2,3-b]pyridines, a related isomer, often involves the reaction of 3-cyanopyridin-2-thiol and its alkyl derivatives with halogen-containing compounds that have an electron-withdrawing group in the alpha-position, resulting in high yields of the 3-aminothieno[2,3-b]pyridine derivatives.

A general strategy for the synthesis of thieno[2,3-d]pyrimidines, which shares synthetic principles, involves the condensation of 2-aminothiophene-3-carboxylates with reagents that provide the necessary carbon and nitrogen atoms for the fused pyrimidine (B1678525) ring. Similarly, the majority of thieno[3,2-d]pyrimidines are synthesized from alkyl 3-aminothiophene-2-carboxylates. These established routes for related heterocyclic systems provide a foundational framework for the multistep synthesis of this compound derivatives.

One-Pot Synthesis Approaches

To improve synthetic efficiency, reduce waste, and save time, one-pot synthesis approaches have been developed for thieno[3,2-b]pyridine derivatives. These methods involve the sequential addition of reagents to a single reaction vessel, avoiding the isolation and purification of intermediates. A notable example is the multicomponent one-pot reaction of aromatic aldehydes, cyanothioacetamide, ethyl benzoylacetate, acetone, and malononitrile (B47326) to produce pyrido[3′,2′:4,5]thieno[3,2-b]pyridines. Another one-pot method allows for the preparation of 4,5,6,7-tetrahydro-3H-dithiolo[3,4-b]pyridines from N,N'-diphenyldithiomalondiamide. While not directly yielding this compound, these methodologies demonstrate the feasibility of constructing complex fused heterocyclic systems in a single synthetic operation.

Regioselective Lithiation and Cyclization Strategies

Regioselective lithiation followed by cyclization represents a powerful and precise method for the construction of the thieno[3,2-b]pyridine ring system. This strategy allows for the specific functionalization of the pyridine ring prior to the formation of the fused thiophene ring. An efficient route to thieno[3,2-b]pyridine derivatives has been developed via the regioselective lithiation of 3-methylthiopyridine.

A more advanced approach involves the regioselective 3,4-difunctionalization of 3-chloropyridines through the formation of 3,4-pyridyne intermediates. This is achieved by regioselective lithiation of a substituted 3-chloropyridine, followed by treatment with organomagnesium halides. The subsequent elimination at elevated temperatures generates the highly reactive 3,4-pyridyne. The regioselective addition of a Grignard moiety to the 4-position, followed by quenching with an electrophile at the 3-position, leads to the formation of polyfunctionalized pyridines. This method offers a sophisticated strategy for constructing highly substituted pyridine precursors that can then be further elaborated to form the thieno[3,2-b]pyridine scaffold.

Functionalization of the Thieno[3,2-b]pyridine Scaffold

Once the thieno[3,2-b]pyridine core is assembled, further functionalization is often necessary to synthesize derivatives with desired properties. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for their ability to form C-C and C-N bonds with high efficiency and selectivity. These reactions are particularly valuable for the functionalization of heterocyclic scaffolds like thieno[3,2-b]pyridine.

The Suzuki-Miyaura cross-coupling reaction is a widely used palladium-catalyzed reaction for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

A significant application of this methodology in the context of this compound is the synthesis of a wide variety of new bi(hetero)aryl derivatives of the thieno[3,2-b]pyridine skeleton. This was achieved in high to excellent yields (65-91%) through the Suzuki-Miyaura cross-coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with various aryl or heteroaryl pinacolboranes or potassium trifluoroborates. This demonstrates the utility of the Suzuki-Miyaura coupling for the direct functionalization of a this compound derivative.

Below is a table summarizing the Suzuki-Miyaura cross-coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with different boronic acid derivatives, highlighting the versatility of this reaction.

Boronic Acid/EsterProductYield (%)
Aryl PinacolboraneMethyl 3-amino-6-arylthieno[3,2-b]pyridine-2-carboxylateHigh
Heteroaryl PinacolboraneMethyl 3-amino-6-heteroarylthieno[3,2-b]pyridine-2-carboxylateHigh
Potassium Aryl TrifluoroborateMethyl 3-amino-6-arylthieno[3,2-b]pyridine-2-carboxylateExcellent
Potassium Heteroaryl TrifluoroborateMethyl 3-amino-6-heteroarylthieno[3,2-b]pyridine-2-carboxylateExcellent

This table illustrates the broad scope of the Suzuki-Miyaura reaction in generating a library of functionalized this compound derivatives, which is crucial for structure-activity relationship studies in drug discovery.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction class for the functionalization of aromatic and heteroaromatic rings. In this reaction, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). figshare.com

For pyridine and its fused derivatives like thieno[3,2-b]pyridine, the ring nitrogen itself acts as an electron-withdrawing group, making the ring more susceptible to nucleophilic attack. youtube.com This effect is most pronounced at the positions ortho and para (C2 and C4) to the nitrogen atom, as the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen. youtube.com Consequently, halo-thienopyridines with a halogen at a position activated by the pyridine nitrogen are potential substrates for SₙAr. Amines can serve as effective nucleophiles in these reactions, providing a direct route to amino-substituted thienopyridines. youtube.com These reactions are often carried out at elevated temperatures to overcome the energy barrier of disrupting the ring's aromaticity. youtube.com

While SₙAr is a classical method, in some complex cases, it can be less effective than modern catalytic methods. For instance, attempts to synthesize a specific advanced intermediate via SₙAr using strong bases resulted in very low yields (<10%), whereas the Buchwald-Hartwig amination was successful. A solvent-free, microwave-assisted SₙAr amination of halopyridines has also been reported as an efficient and environmentally friendly alternative. researchgate.net

Derivatization of Amino and Halogen Functional Groups

The functional groups on the thieno[3,2-b]pyridine core, particularly amino and halogen substituents, serve as versatile handles for further molecular elaboration.

The 3-amino group of thieno[3,2-b]pyridine derivatives can be readily transformed into other functionalities. For example, it can be converted into a bromo group via a Sandmeyer-type reaction. The precursor methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate can be treated with tert-butyl nitrite (B80452) (t-BuONO) and copper(II) bromide (CuBr₂) to yield methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate. mdpi.com This bromo derivative is a valuable intermediate for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds at the 3-position. mdpi.com

Conversely, halogen atoms on the thieno[3,2-b]pyridine scaffold can be replaced or used to introduce other groups. As discussed, they are key electrophiles in a variety of palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig, Suzuki, and Sonogashira couplings, allowing for the introduction of nitrogen and carbon substituents. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable technology in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. The application of microwave irradiation to the synthesis of thienopyridine derivatives and related heterocycles has been shown to be highly effective.

This rapid heating method has been successfully used for the synthesis of various fused heterocyclic systems based on thieno-pyrimidine and thieno-pyridine cores. For example, a microwave-assisted aromatization method was used to prepare a series of novel thieno[2,3-c]pyridines in good yields within minutes. researchgate.net Similarly, solvent-free amination of halopyridines via nucleophilic aromatic substitution has been efficiently achieved under microwave irradiation without the need for a transition metal catalyst. researchgate.net These protocols are often more environmentally friendly due to the absence of a solvent and reduced energy consumption. The efficiency of microwave-assisted protocols suggests their strong potential for accelerating the synthesis of this compound and its derivatives, facilitating the rapid generation of compound libraries for biological screening.

Structure Activity Relationship Sar Studies of Thieno 3,2 B Pyridin 3 Amine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of thieno[3,2-b]pyridin-3-amine derivatives is highly sensitive to the nature and position of substituents on the fused ring system. Strategic functionalization of both the pyridine (B92270) and thiophene (B33073) moieties has been extensively explored to optimize activity against various targets, including protein kinases and G-protein coupled receptors.

Substitutions on the Pyridine Ring

Functionalization of the pyridine ring component of the thieno[3,2-b]pyridine (B153574) core is a key strategy for modulating biological activity. Studies have shown that substitutions at the C5, C6, and C7 positions can significantly influence a compound's potency and interaction with its target.

For instance, in a series of compounds designed as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), direct substitution on the thieno[3,2-b]pyridine ring led to a decrease in potency acs.org. This suggests that for this particular target, an unsubstituted pyridine ring is preferred for optimal interaction.

Conversely, extensive research on derivatives of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate has demonstrated that C-C and C-N couplings at the C6 and C7 positions can yield compounds with potent anti-proliferative effects. nih.gov Specifically, the introduction of (hetero)arylamino groups at the C6-position through Buchwald-Hartwig coupling resulted in compounds with significant growth inhibitory activity against human tumor cell lines. nih.gov The most promising derivatives featured a benzothiazole (B30560) or an indole (B1671886) moiety, with GI50 values in the low micromolar range. nih.gov Similarly, Sonogashira coupling to introduce (hetero)arylethynyl groups at the C6-position also produced compounds with notable tumor cell growth inhibition. nih.govrjptonline.org

Further investigation into tyrosine kinase pp60c-Src inhibitors focused on 7-phenylamino-thieno[3,2-b]pyridine-6-carbonitriles. This substitution pattern, involving both the C6 and C7 positions, was found to be critical for inhibitory activity, highlighting the importance of substituents on the pyridine ring for kinase inhibition. ijpsonline.com

Compound/ScaffoldPosition(s)SubstitutionBiological TargetActivity (IC50/GI50)
Thieno[3,2-b]pyridineRingGeneral SubstitutionmGlu5328-357 nM (Loss of potency)
6-(Hetero)arylamino-thieno[3,2-b]pyridineC6Benzothiazole-aminoTumor Cells3.5–6.4 µM
6-(Hetero)arylamino-thieno[3,2-b]pyridineC6Indole-aminoTumor Cells15.8–18.1 µM
7-Phenylamino-thieno[3,2-b]pyridine-6-carbonitrileC6, C7Phenylamino, Cyanopp60c-Src KinasePotent Inhibition

Substitutions on the Thiophene Ring

Modifications to the thiophene ring, particularly at the C2 and C3 positions, are crucial for defining the SAR of this compound class. The 3-amino group serves as a key handle for introducing diverse functionalities that can engage in critical interactions within biological targets.

A notable study involved the synthesis of aminodi(hetero)arylamines by functionalizing the 3-amino group of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate. nih.gov These derivatives were prepared via palladium-catalyzed C-N coupling with various bromonitrobenzenes, followed by reduction. The resulting compounds, such as Methyl 3-(4-aminophenylamino)thieno[3,2-b]pyridine-2-carboxylate, were evaluated for their anti-proliferative activity. The position of the amino group on the appended phenyl ring was found to be critical; a derivative with an ortho-amino group and a para-methoxy group was the most potent, with GI50 values between 1.30-1.63 µM across several cancer cell lines. nih.gov

Substitution at the C2 position has also been explored. In the context of Src kinase inhibitors, the introduction of phenyl or thienyl groups at the C2 position of the 7-phenylamino-thieno[3,2-b]pyridine-6-carbonitrile scaffold was a key area of investigation. ijpsonline.com These substitutions directly influence the interaction with the kinase active site. Furthermore, synthetic methods have been developed for the direct C-H arylation at both the C2 and C3 positions of the thiophene ring, opening new avenues for creating diverse libraries of C2- and C3-substituted analogs for biological screening. mdpi.com

Compound/ScaffoldPosition(s)SubstitutionBiological TargetActivity (GI50)
Methyl 3-(aminodiarylamino)thieno[3,2-b]pyridine-2-carboxylateC3-Amineortho-Amino, para-Methoxy-phenylaminoTumor Cells1.30–1.63 µM
Methyl 3-(aminodiarylamino)thieno[3,2-b]pyridine-2-carboxylateC3-Aminepara-AminophenylaminoTumor CellsLess Active
2-Aryl-7-phenylamino-thieno[3,2-b]pyridine-6-carbonitrileC2Phenyl or Thienylpp60c-Src KinasePotent Inhibition

Influence of Amide Functionality and Substituents

The incorporation of an amide functionality, often as a carboxamide, is a prevalent feature in many biologically active thieno[3,2-b]pyridine derivatives. The amide group and its substituents can serve as crucial hydrogen bond donors and acceptors and can orient appended groups toward specific pockets in a target protein.

In the development of mGlu5 NAMs, a thieno[3,2-b]pyridine-5-carboxamide scaffold was identified as a highly effective core. acs.org The SAR studies indicated that the nature of the amide "tail" was critical for potency. For instance, replacing a 5-fluoropyridyl amide with a 6-fluoropyridyl amide led to a significant drop in potency, whereas a 6-methylpyridyl amide resulted in a 3-fold improvement. acs.org

The importance of the amide moiety is also evident in kinase inhibitors. A series of N3-arylmalonamides based on the thieno[3,2-b]pyridine scaffold were identified as inhibitors of c-Met and VEGFR2 tyrosine kinases. bindingdb.org Similarly, analogs of the kinase inhibitor LCRF-0004, which features a thieno[3,2-b]pyridine core, were designed with various heteroarylcarboxamide "head groups" to optimize interactions with the RON receptor tyrosine kinase. nih.gov These studies underscore the amide group's role as a versatile linker that allows for fine-tuning of inhibitor potency and selectivity.

Molecular Modeling and Docking Insights into SAR

Molecular modeling and docking studies have become indispensable tools for elucidating the SAR of this compound derivatives. These computational methods provide valuable insights into the binding modes of these compounds and help rationalize the observed effects of structural modifications on biological activity.

In a comprehensive study of 45 substituted thienopyridine carbonitriles as inhibitors of the tyrosine kinase pp60c-Src, 3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were employed. ijpsonline.com These models successfully correlated the structural features of the inhibitors with their biological activity, yielding high predictive power. ijpsonline.com Subsequent molecular docking studies revealed that the most active compounds penetrated deep into the ATP-binding pocket of the kinase. ijpsonline.com The docking poses showed stable hydrogen bond interactions between the inhibitors and key amino acid residues in the active site, providing a structural basis for their inhibitory mechanism. ijpsonline.com

Similarly, docking calculations were performed for thieno[3,2-b]pyridine derivatives designed as human choline (B1196258) kinase (CKα1) inhibitors. nih.gov By using crystal structures of the target enzyme, researchers were able to predict the binding poses of their synthesized compounds. These computational studies helped to understand the electronic and steric factors that influence inhibitor potency, particularly the differences observed between thieno[3,2-b]pyridine and other isomeric scaffolds. nih.gov For kinase inhibitors targeting the RON receptor, a homology model of the kinase domain was used for molecular docking to guide the design of new heteroarylcarboxamide head groups based on the thieno[3,2-b]pyridine core. nih.gov These in silico experiments are crucial for prioritizing synthetic targets and for the rational design of next-generation inhibitors with improved potency and selectivity.

Medicinal Chemistry and Biological Applications of Thieno 3,2 B Pyridin 3 Amine and Analogues

Application in Pharmaceutical Development and Drug Discovery

The thieno[3,2-b]pyridine (B153574) scaffold, particularly Thieno[3,2-b]pyridin-3-amine and its derivatives, has emerged as a significant pharmacophore in medicinal chemistry and drug discovery. chemimpex.com This versatile heterocyclic compound serves as a crucial building block for synthesizing novel bioactive molecules with therapeutic potential. chemimpex.com Its unique structure is a template for developing ATP-competitive inhibitors that are not ATP-mimetic, allowing for high kinome-wide selectivity. nih.gov Researchers have extensively explored its applications in the development of new pharmaceuticals, especially in targeting specific biological pathways implicated in various diseases. chemimpex.comnih.gov

The thieno[3,2-b]pyridine core's utility is demonstrated by its role as an intermediate in synthesizing a range of pharmaceuticals. chemimpex.com Its derivatives have been investigated for their potential in treating neurological disorders and have been utilized in biochemical research related to enzyme inhibition, which aids in discovering new biochemical pathways and potential drug targets. chemimpex.com The adaptability of the thieno[3,2-b]pyridine scaffold allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. nih.govnih.gov This has led to the identification of potent inhibitors for various therapeutic targets. nih.gov

Targeted Therapeutic Areas

The primary therapeutic area where this compound analogues have shown considerable promise is oncology. nih.govnih.gov The scaffold is a key component in the design of various anticancer and antitumor agents. nih.govekb.eg The anticancer properties of thieno[3,2-b]pyridine derivatives are attributed to their ability to modulate the activity of key proteins involved in cancer progression. nih.govresearchgate.net

Anticancer and Antitumor Agents

Thieno[3,2-b]pyridine derivatives have been a focus of cancer research due to their demonstrated ability to inhibit the growth of human tumor cells. nih.govnih.gov Several studies have highlighted the anti-tumoral activity of this class of compounds, leading to the synthesis and evaluation of numerous analogues. nih.gov These compounds have shown efficacy in various cancer models, underpinning their potential as novel anticancer therapeutics. nih.gov

A significant mechanism through which thieno[3,2-b]pyridine derivatives exert their anticancer effects is the inhibition of tyrosine kinases, which are crucial regulators of cell proliferation, migration, and survival. nih.govnih.gov

Derivatives of this scaffold have been identified as potent inhibitors of both c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), with IC50 values in the low nanomolar range. nih.govnih.gov The inhibition of these receptor tyrosine kinases, which are both implicated in angiogenesis and metastasis, is a key strategy in cancer therapy. researchgate.netmdpi.com Lead compounds from this series have demonstrated in vivo activity against various human tumor xenograft models in mice. nih.govresearchgate.net

Furthermore, analogues of the related thieno[2,3-b]pyridine (B153569) scaffold have been developed as novel inhibitors of c-Src, a non-receptor tyrosine kinase whose deregulated activity is linked to tumor progression. drugbank.com Molecular modeling and X-ray crystallography studies have provided insights into how these ligands interact with the ATP hydrophobic pocket of the enzyme. drugbank.com

Table 1: Tyrosine Kinase Inhibitory Activity of Selected Thieno[3,2-b]pyridine Analogues

Compound/Derivative Target Kinase IC50 (nM) Reference
Thieno[3,2-b]pyridine-based series c-Met Low nanomolar nih.gov
Thieno[3,2-b]pyridine-based series VEGFR2 Low nanomolar nih.gov
N3-arylmalonamides series c-Met Low nanomolar nih.gov
N3-arylmalonamides series VEGFR2 Low nanomolar nih.gov
3-amino-thieno[2,3-b]pyridine derivative c-Src - drugbank.com

Note: Specific IC50 values for individual compounds are often proprietary and not always publicly disclosed in initial publications.

The thieno[3,2-b]pyridine scaffold has proven to be an attractive template for developing highly selective inhibitors of underexplored protein kinases. nih.gov The weak interaction of the core structure with the kinase hinge region allows for varied binding modes while maintaining high selectivity across the kinome. nih.gov

This has led to the development of highly selective inhibitors of Haspin, a protein kinase involved in mitosis. nih.gov While Haspin inhibition alone may not be sufficient to induce a cytotoxic effect in cancer cells, these selective probes are valuable tools for further biological studies. nih.gov The versatility of the thieno[3,2-b]pyridine scaffold also extends to the targeting of other kinases like Cyclin-Dependent Kinase-Like kinases (CDKLs). nih.gov

The anticancer potential of this compound analogues has been evaluated against a broad panel of human tumor cell lines, demonstrating significant growth inhibitory effects. nih.govnih.govmdpi.comresearchgate.net

One study reported the synthesis of aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series that were evaluated for their growth inhibitory effect on four human tumor cell lines: MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), NCI-H460 (non-small cell lung cancer), and HepG2 (hepatocellular carcinoma). nih.govmdpi.comresearchgate.netnih.gov A particularly promising compound, methyl 3-(2-amino-4-methoxyphenylamino)thieno[3,2-b]pyridine-2-carboxylate, exhibited low GI50 values (1.30–1.63 µM) across all tested cell lines. mdpi.comresearchgate.netnih.gov This compound was found to alter the cell cycle profile in NCI-H460 cells, causing a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis. mdpi.comresearchgate.netnih.gov

Other studies have evaluated new di(hetero)arylethers and di(hetero)arylamines in the thieno[3,2-b]pyridine series against MCF-7, NCI-H460, HCT15 (colon carcinoma), HepG2, and HeLa (cervical carcinoma) cell lines. nih.gov The most active compounds in this series also caused significant alterations in the cell cycle and a strong increase in programmed cell death in NCI-H460 cells. nih.gov

Table 2: Growth Inhibitory (GI50) Values of a Lead Aminodi(hetero)arylamine Thieno[3,2-b]pyridine Derivative

Cell Line Cancer Type GI50 (µM) Reference
MCF-7 Breast Adenocarcinoma 1.63 researchgate.net
A375-C5 Melanoma 1.30 researchgate.net
NCI-H460 Non-small Cell Lung Cancer 1.40 researchgate.net

While the primary focus has been on cancer, the thieno[3,2-b]pyridine scaffold has structural analogues, such as thieno[3,2-c]pyrazol-3-amine derivatives, that have been designed and synthesized as potent inhibitors of Glycogen (B147801) Synthase Kinase 3β (GSK-3β). nih.govnih.gov GSK-3β is a key enzyme implicated in the pathology of Alzheimer's disease through the hyperphosphorylation of tau protein. nih.govnih.gov

One such derivative, compound 16b from a reported series, was identified as a potent GSK-3β inhibitor with an IC50 of 3.1 nM in vitro. nih.govnih.gov This compound demonstrated good kinase selectivity and, in cellular models, showed no toxicity to SH-SY5Y neuroblastoma cells at concentrations up to 50 μM. nih.govnih.gov It was also shown to decrease the phosphorylation of tau at Ser396 in a dose-dependent manner and promote neuronal neurite outgrowth, highlighting its potential for the treatment of Alzheimer's disease. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Methyl 3-(2-amino-4-methoxyphenylamino)thieno[3,2-b]pyridine-2-carboxylate
2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles
7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureas
N3-arylmalonamides
Thieno[3,2-c]pyrazol-3-amine
AR-A014418
Tumor Xenograft Models in vivo

Currently, there is a lack of specific published research detailing the evaluation of this compound or its direct analogues in in vivo tumor xenograft models. While in vitro studies have shown significant antiproliferative and cytotoxic activities, and in ovo models have demonstrated tumor size reduction, the efficacy of these compounds in preclinical mammalian tumor xenograft models remains an area for future investigation.

Chick Chorioallantoic Membrane (CAM) Models

The chick chorioallantoic membrane (CAM) model has been utilized as an in vivo assay to assess the antitumor potential of thieno[3,2-b]pyridine derivatives. This model serves as a valuable platform for studying angiogenesis and tumor growth. In one study, the most promising methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative, compound 2e, was evaluated using an in ovo CAM model with grafts of MDA-MB-231 triple-negative breast cancer cells. The results demonstrated that this compound was effective in reducing the size of the tumors, highlighting its potential antitumor effects in a living system.

Anti-inflammatory Agents

While the thieno[3,2-b]pyridine scaffold is a key area of interest in medicinal chemistry, direct and extensive research on the anti-inflammatory properties of this compound and its analogues is not widely documented in the currently available literature. However, studies on the isomeric thieno[2,3-b]pyridine scaffold provide insights into the potential anti-inflammatory activity of this class of compounds.

Nitric Oxide (NO) Production Inhibition

Nitric oxide (NO) is a key signaling molecule in inflammatory processes. Research on the isomeric 6-aryl-3-amino-thieno[2,3-b]pyridine analogues has shown that these compounds can potently inhibit the production of nitric oxide. In these studies, specific compounds were identified as particularly potent inhibitors of NO production, suggesting that the thienopyridine core structure has the potential to be developed into a new class of anti-inflammatory agents. It is important to note that this research was conducted on the thieno[2,3-b]pyridine isomer, and further studies are needed to determine if this compound and its analogues exhibit similar inhibitory effects on nitric oxide production.

Antimicrobial and Anti-infective Agents

The thieno[3,2-b]pyridine scaffold has been investigated for its potential as a source of new antimicrobial and anti-infective agents. The unique structural features of this heterocyclic system make it an attractive candidate for the development of novel therapeutics to combat a range of pathogens.

Activity against Mycobacterium tuberculosis

A series of novel thieno[3,2-b]pyridinone derivatives have been designed and synthesized, demonstrating potent activity against Mycobacterium tuberculosis (Mtb). In one study, six compounds from this series showed significant anti-mycobacterial activity with a minimum inhibitory concentration (MIC) of ≤ 1 μg/mL against the Mtb UAlRa strain. Two compounds in particular, 6c and 6i, also demonstrated activity against Mtb UAlRa within infected macrophages and exhibited low cytotoxicity in LO-2 cells. Further mechanistic studies, including in vitro antimicrobial assays against a recombinant M. smegmatis strain that overexpresses the Mtb-InhA enzyme, confirmed that the enoyl-acyl carrier protein (ACP) reductase (InhA) is the target of these thieno[3,2-b]pyridinone derivatives. These findings identify the thieno[3,2-b]pyridinone scaffold as a promising new chemotype for the development of novel anti-tuberculosis agents.

Antimycobacterial Activity of Thieno[3,2-b]pyridinone Derivatives
CompoundTarget StrainActivity (MIC)Additional Findings
Six derivativesMycobacterium tuberculosis UAlRa≤ 1 μg/mLTarget InhA enzyme.
Compound 6cMycobacterium tuberculosis UAlRv0.5-1 μg/mLActive in macrophages, low cytotoxicity.
Compound 6iMycobacterium tuberculosis UAlRaNot explicitly stated in the provided text.Active in macrophages, low cytotoxicity.
Antibacterial and Antifungal Activity

While extensive research has been conducted on the antimicrobial properties of the isomeric thieno[2,3-b]pyridine scaffold, specific data on this compound remains more limited. However, studies on closely related analogues have demonstrated notable activity.

Derivatives of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) have been investigated as a novel class of fungicides. A library of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which are structurally related to the Thieno[3,2-b]pyridine core, were evaluated for their antifungal efficacy. Several of these compounds exhibited promising activity against a panel of fungal pathogens.

Specifically, compounds designated as I-1, I-5, I-7, and I-12 demonstrated significant inhibitory effects against Cercospora arachidicola, Rhizoctonia solani, and Sclerotinia sclerotiorum. The half-maximal effective concentration (EC50) values for these compounds ranged from 4.61 to 6.66 μg/mL, indicating potent antifungal properties. Transcriptome analysis of the mode of action for compound I-12 suggested that its antifungal effects are mediated through the inhibition of nitrogen metabolism and the proteasome pathway.

CompoundFungal StrainEC50 (μg/mL)
I-1C. arachidicola4.61 - 6.66
I-1R. solani4.61 - 6.66
I-1S. sclerotiorum4.61 - 6.66
I-5C. arachidicola4.61 - 6.66
I-5R. solani4.61 - 6.66
I-5S. sclerotiorum4.61 - 6.66
I-7C. arachidicola4.61 - 6.66
I-7R. solani4.61 - 6.66
I-7S. sclerotiorum4.61 - 6.66
I-12C. arachidicola4.61 - 6.66
I-12R. solani4.61 - 6.66
I-12S. sclerotiorum4.61 - 6.66
Antifungal Activity of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine Derivatives
Anti-biofilm and MRSA Inhibition

The challenge of antibiotic resistance, particularly from biofilm-forming bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), has spurred the search for novel therapeutic agents. While direct studies on this compound are not abundant, research into related structures provides insight into the potential of this chemical class. For instance, novel 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones have been synthesized and evaluated for their ability to inhibit biofilm formation in MRSA.

In these studies, analogues featuring 2,4,6-trimethoxyphenyl, 4-methylthiophenyl, and 3-bromophenyl substituents demonstrated efficient inhibition of MRSA biofilm formation, with IC50 values ranging from 20.7 to 22.4 μM. These findings, while not directly involving the Thieno[3,2-b]pyridine core, highlight the potential for related heterocyclic systems to combat bacterial biofilms.

Central Nervous System (CNS) Disorders and Neuroprotective Effects

The Thieno[3,2-b]pyridine scaffold is a key building block in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its versatile structure allows for the development of compounds that can interact with various targets within the central nervous system. Research has specifically pointed to the potential of novel Thieno[3,2-b]pyridine derivatives in the therapeutic intervention of Huntington's disease, a devastating neurodegenerative disorder.

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Modulation

Metabotropic glutamate receptor subtype 5 (mGlu5) is a significant target for the treatment of various CNS disorders. Researchers have successfully identified Thieno[3,2-b]pyridine-5-carboxamide derivatives as novel negative allosteric modulators (NAMs) of mGlu5. These compounds, including VU6031545 and VU6024945, have demonstrated high potency and the ability to penetrate the brain, along with improved oral bioavailability in rat models. The discovery of these Thieno[3,2-b]pyridine-based mGlu5 NAMs represents a significant advancement in the development of potential treatments for conditions where mGlu5 modulation is beneficial.

Anxiolytic and Antidepressant Effects

The therapeutic potential of thieno[3,2-b]pyridine analogues extends to psychiatric disorders. Studies on pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which incorporate the thieno-pyridine core, have revealed both anxiolytic and antidepressant effects in preclinical models. These compounds were found to increase the latent time of first immobilization in the forced swimming test, a model of antidepressant activity. Furthermore, they exhibited anxiolytic properties in the open field and elevated plus maze tests.

Alzheimer's Disease (AD) Targets (e.g., GSK-3β, Amyloid-beta Plaque)

Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in the pathology of Alzheimer's disease, particularly in the hyperphosphorylation of tau protein. A series of novel thieno[3,2-c]pyrazol-3-amine derivatives, which are structurally analogous to this compound, have been designed and synthesized as potent GSK-3β inhibitors.

One notable compound from this series, designated 16b, was identified as a highly potent GSK-3β inhibitor with an IC50 of 3.1 nM in vitro. In cellular models, this compound demonstrated the ability to decrease the phosphorylation of tau at Ser396 in a dose-dependent manner. Furthermore, it led to an increase in the expression of β-catenin, a downstream target of GSK-3β, as well as neurogenesis markers such as GAP43, N-myc, and MAP-2. These findings suggest that thieno[3,2-c]pyrazol-3-amine derivatives are a promising scaffold for the development of novel therapeutics for Alzheimer's disease. Another derivative, compound 54, also showed potent GSK-3β inhibition with an IC50 of 3.4 nM and exhibited neuroprotective effects against Aβ-induced neurotoxicity in rat primary cortical neurons.

CompoundTargetIC50 (nM)
16bGSK-3β3.1
54GSK-3β3.4
Inhibitory Activity of Thieno[3,2-c]pyrazol-3-amine Derivatives against GSK-3β
Familial Dysautonomia (FD) and Pre-mRNA Splicing

Familial dysautonomia (FD) is a rare genetic disorder caused by mutations in the IKBKAP gene, leading to defects in pre-mRNA splicing. A promising therapeutic strategy involves the development of small molecules that can correct this splicing defect. Substituted thieno[3,2-b]pyridine compounds have emerged as a potential treatment for FD. Patent applications have described thieno[3,2-b]pyridin-7-amine (B12955) compounds that are useful for improving pre-mRNA splicing in cells, offering a potential therapeutic avenue for ameliorating the effects of familial dysautonomia.

Antiviral Agents

While direct studies on this compound as an antiviral agent are limited in readily available literature, research on the closely related thieno[2,3-b]pyridine scaffold highlights the potential of this chemical class in combating viral infections. For instance, several 4-(phenylamino)thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their antiviral properties. In one study, a synthesized derivative demonstrated a significant inhibitory effect of 86% against Herpes Simplex Virus type 1 (HSV-1) at a concentration of 50 μM. researchgate.net This finding suggests that the thienopyridine core is a promising framework for the development of novel antiviral compounds. Further investigation into the structure-activity relationships of these molecules could lead to the identification of more potent and selective antiviral agents. The mechanism of action for these compounds is thought to be selective interference at a particular stage of the virus replication cycle. researchgate.net

Antidiabetic Agents

The thienopyridine framework has also been explored for its potential in the treatment of diabetes. Although specific data on this compound analogues is not extensively documented, studies on the isomeric thieno[2,3-b]pyridine system have shown promising results. Researchers have designed and synthesized series of 2,5-disubstituted-3-imidazol-2-yl-thieno[2,3-b]pyridines as analogues of a known antidiabetic compound, BL 11282. researchgate.net These novel compounds were assessed for their in vitro glucose-dependent insulinotropic activity using a RIN5F cell-based assay. The results indicated that all the tested compounds exhibited glucose and concentration-dependent insulin (B600854) secretion. researchgate.net The most potent compounds from this series demonstrated dose-dependent insulin secretion and a significant reduction in glucose levels in in vivo studies with C57BL/6J mice. researchgate.net These findings underscore the potential of the thienopyridine scaffold as a basis for the development of new antidiabetic therapies.

Osteogenic Agents

The potential of thienopyridine derivatives extends to regenerative medicine, with some studies suggesting their involvement in osteogenesis, the process of bone formation. While specific research focusing on this compound analogues in this therapeutic area is not widely published, the broader class of thieno[2,3-b]pyridine derivatives has been noted for its potential osteogenic activities. researchgate.net This suggests a possible role for these compounds in the treatment of bone-related disorders such as osteoporosis, a condition that has been linked to the overexpression or overactivation of certain kinases like the non-receptor tyrosine kinase Src. mdpi.com Further research is necessary to isolate and evaluate specific thieno[3,2-b]pyridine-based compounds for their efficacy and mechanism of action in promoting bone formation.

Antihypertensive Agents

Derivatives of the thienopyridine scaffold have been investigated for their cardiovascular effects, particularly as antihypertensive agents. Research into thieno[3,2-d]pyrimidine-2,4-diones, a related class of compounds, has identified potent oral antihypertensive activity in spontaneously hypertensive rats (SHR). nih.gov Specifically, compounds containing a [(2-methoxyphenyl)piperazinyl]ethyl moiety at the N-3 position were found to be highly effective, with ED-50SBP values (doses for reducing systolic blood pressure by 50 mmHg) as low as 0.19 mg/kg. nih.gov These compounds are believed to exert their effects through alpha-1 adrenoceptor antagonism. nih.gov Additionally, a series of novel 7-(cyclic amido)-6-hydroxythieno[3,2-b]pyrans have been synthesized and shown to act as potassium channel activators, another mechanism for inducing antihypertensive effects. nih.gov The most potent racemic compound in this series was found to be 10-fold more potent than the known potassium channel opener cromakalim, with an ED30 of 0.015 mg/kg in SHR. nih.gov

GnRH Antagonism

Gonadotropin-releasing hormone (GnRH) antagonists are utilized in the treatment of hormone-sensitive cancers, such as prostate cancer. The thieno[2,3-b]pyridine scaffold has been identified as a promising starting point for the development of GnRH antagonists. While specific this compound analogues for this application are not detailed in the available literature, the broader thienopyridine class has been recognized for its potential in this area. GnRH antagonists work by blocking the GnRH receptor in the pituitary gland, thereby suppressing the production of luteinizing hormone and follicle-stimulating hormone, which in turn reduces the production of testosterone. This mechanism of action is crucial in the management of prostate cancer.

Enzyme Inhibition Studies

The thieno[3,2-b]pyridine scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors, particularly targeting kinases. The ability to modify the core structure at various positions allows for the fine-tuning of interactions with the target enzyme's active site, leading to high affinity and selectivity.

Kinase Selectivity and Inhibition Profiles

The thieno[3,2-b]pyridine core has been successfully employed to develop highly selective kinase inhibitors. nih.gov The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for different binding modes, which contributes to high kinome-wide selectivity. nih.gov

A notable example is the development of selective inhibitors for the kinase Haspin. Mapping the chemical space around the central thieno[3,2-b]pyridine pharmacophore led to the identification of compound MU1920 , a highly selective and potent Haspin inhibitor that serves as a quality chemical probe. nih.gov

Furthermore, thieno[3,2-b]pyridine-based compounds have been designed as inhibitors of c-Met and VEGFR2, two receptor tyrosine kinases implicated in cancer progression and angiogenesis. nih.gov These inhibitors demonstrated IC50 values in the low nanomolar range in vitro and showed efficacy in human tumor xenograft models in mice. nih.gov

In a related thienopyrimidine series, specifically thieno[2,3-d]pyrimidines, researchers have developed potent inhibitors of phosphoinositide 3-kinases (PI3Ks). nih.gov The inhibitory activity of these compounds against different PI3K isoforms was evaluated, revealing varying degrees of selectivity.

Below is a data table summarizing the kinase inhibition profiles of selected thienopyrimidine derivatives.

Compound IDTarget Kinase% Inhibition (at 10 µM)
IIIa PI3Kβ62% nih.gov
PI3Kγ70% nih.gov
VIb PI3Kβ72% nih.gov
PI3Kγ84% nih.gov
VIc PI3Kβ50% nih.gov
IIIk PI3Kγ48% nih.gov

Sirtuin (SIRT1, SIRT2, SIRT3) Inhibition

Analogues of this compound have emerged as a significant class of sirtuin inhibitors. Sirtuins (SIRTs) are a family of NAD+-dependent deacetylases (SIRT1, SIRT2, SIRT3) that are considered promising therapeutic targets for a range of conditions, including metabolic, inflammatory, oncologic, and neurodegenerative disorders. nih.gov

A notable class of analogues, the thieno[3,2-d]pyrimidine-6-carboxamides, has been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.org These compounds were discovered through Encoded Library Technology (ELT), which screened a library of 1.2 million small molecules. nih.govacs.org This screening identified pan-inhibitors with nanomolar potency. nih.gov For instance, compound 11c demonstrated IC50 values of 3.6 nM, 2.7 nM, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. nih.govacs.org Subsequent structure-activity relationship (SAR) studies led to the development of analogues like 28 and 31 with improved physicochemical properties. nih.gov

Crystallographic studies of these inhibitors bound to the SIRT3 active site have provided insight into their mechanism of action. acs.org The thieno[3,2-d]pyrimidine (B1254671) core π-stacks with the phenyl ring of the Phe157 residue in the active site. acs.org The common carboxamide functional group binds in the nicotinamide (B372718) C-pocket, while other parts of the inhibitors extend through the substrate channel, explaining the observed structure-activity relationships. nih.gov These thienopyrimidine-based compounds are significantly more potent than many previously available sirtuin inhibitors, making them valuable research tools for studying sirtuin biology. nih.gov

Inhibitory Potency of Thieno[3,2-d]pyrimidine Analogues against Sirtuins
CompoundSIRT1 IC50 (nM)SIRT2 IC50 (nM)SIRT3 IC50 (nM)
11c3.62.74.0
201102332

In addition to pan-inhibitors, research has also focused on developing selective inhibitors. Analogues based on a tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4(3H)-one scaffold have been identified as highly selective SIRT2 inhibitors. nih.gov Extensive SAR studies have identified several potent analogues with submicromolar activity against SIRT2 and over 100-fold selectivity against SIRT1 and SIRT3. nih.gov A co-crystal structure of one such compound bound to SIRT2 revealed that it induces the formation of a "selectivity pocket," providing a structural basis for its specificity. nih.govresearchgate.net

Phosphodiesterase Inhibition

The thieno[3,2-d]pyrimidine scaffold, an analogue of this compound, has also been investigated for its potential to inhibit phosphodiesterases (PDEs). Specifically, these compounds have shown affinity for phosphodiesterase IV (PDE IV), an enzyme implicated in inflammatory conditions. nih.govresearchgate.net Inhibitors of PDE IV are considered to have therapeutic utility in treating asthma and Chronic Obstructive Pulmonary Disease (COPD). nih.gov

A study involving a series of 29 thieno[3,2-d]pyrimidine derivatives was conducted to understand the structural requirements for PDE IV inhibition. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), were employed to build predictive models. nih.govresearchgate.net Both CoMFA and CoMSIA generated statistically valid models with good correlative and predictive power for PDE IV affinity. nih.gov These computational models provide valuable information for predicting the inhibitory activity of new, related compounds and for guiding the design of more potent and selective PDE IV inhibitors based on the thienopyrimidine scaffold. nih.gov

Biochemical Pathway Discovery

This compound and its derivatives serve as versatile tools in biochemical research, particularly in the exploration of enzymatic pathways. chemimpex.com Researchers utilize these compounds in enzyme inhibition studies, which are crucial for identifying and characterizing new biochemical pathways and potential drug targets. chemimpex.com The development of potent and selective inhibitors against specific enzymes, such as the sirtuins and phosphodiesterases discussed previously, allows for the targeted modulation of cellular processes. By observing the downstream effects of inhibiting these enzymes, researchers can elucidate their roles in complex biological networks. The thienopyridine scaffold's adaptability allows for the synthesis of diverse libraries of compounds, which can be screened against various enzymes to uncover novel structure-activity relationships and identify new points of intervention for therapeutic development. nih.govacs.org

Diagnostic Tool Development

The structural and chemical properties of this compound and its analogues make them candidates for the development of novel diagnostic tools. chemimpex.com The core scaffold can be functionalized to create probes and agents for detecting and monitoring diseases. chemimpex.com For example, certain thieno[3,2-b]pyridin-5(4H)-one derivatives have been shown to exhibit site-dependent fluorescence. nih.gov Specifically, 2-aryl substituted analogues display strong fluorescence properties. nih.gov This intrinsic fluorescence could potentially be harnessed to create imaging agents for tracking biological processes or for use in diagnostic assays. The ability to modulate both biological activity and optical properties based on the substitution pattern on the thienopyridine scaffold highlights its potential for creating dual-function molecules that could be applied in theranostics, combining therapeutic action with diagnostic capabilities. nih.gov

Computational and in Silico Research

Molecular Docking Studies and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. By simulating the binding process, researchers can gain insights into the binding mode, affinity, and specificity of a compound. The results are often expressed as a binding energy score (e.g., in kcal/mol), where a lower score typically indicates a more stable interaction.

For Thieno[3,2-b]pyridin-3-amine, molecular docking studies would be instrumental in identifying potential protein targets and elucidating its mechanism of action. By docking this compound against a library of known protein structures, particularly those implicated in disease (such as kinases or enzymes), it would be possible to predict which proteins it is most likely to interact with. These predictions can then guide experimental validation.

While extensive docking studies have been performed on derivatives and isomers of the thieno[3,2-b]pyridine (B153574) scaffold, demonstrating their potential to bind to targets like protein kinases and DNA gyrase, specific and detailed molecular docking data for the parent compound, this compound, is not extensively reported in the currently available literature.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. DFT calculations can determine various molecular properties, including optimized geometry, electronic charge distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

In Silico Predictive Analysis of Biological Activity and Bioavailability

In silico predictive analysis encompasses a range of computational methods to forecast a compound's pharmacological properties, including its biological activity, absorption, distribution, metabolism, and excretion (ADME). These predictions are crucial in the early stages of drug development to assess the "drug-likeness" of a compound. Models are often based on a compound's structural features and physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five.

For this compound, a comprehensive in silico ADME analysis would predict its likely oral bioavailability and metabolic stability. This would involve calculating key physicochemical descriptors and using them as inputs for predictive models. While such analyses have been conducted for related thienopyridine isomers, which have shown good permeability and gastrointestinal absorption with no violations of Lipinski's rule in some cases, a dedicated and detailed predictive analysis of the biological activity and bioavailability specifically for this compound has not been found in the reviewed literature.

Prediction of Protein Targets

Computational target prediction, or "target fishing," uses a compound's chemical structure to identify its most probable biological targets. These methods often rely on ligand-based approaches, comparing the query molecule to databases of compounds with known activities, or structure-based approaches if a three-dimensional structure of the target is available.

The thieno[3,2-b]pyridine scaffold, to which this compound belongs, is recognized as an attractive scaffold for developing highly selective inhibitors of protein kinases arabjchem.org. Research on various derivatives has identified specific kinases, such as Haspin, as potential targets arabjchem.org. Furthermore, derivatives of this scaffold have been investigated as inhibitors for other important targets, including the non-receptor tyrosine kinase Src and the vascular endothelial growth factor receptor 2 (VEGFR-2), which are involved in cancer progression. Another study identified the NADH-dependent enoyl-acyl carrier protein reductase (InhA) as the target for thieno[3,2-b]pyridinone derivatives in the context of anti-tuberculosis activity. These findings strongly suggest that this compound itself is likely to interact with protein kinases and other enzymes. However, specific computational predictions detailing the most probable protein targets for the unsubstituted this compound are not explicitly detailed in the available scientific reports.

Advanced Research Topics and Future Directions

Development of Novel Heterocyclic Systems based on Thieno[3,2-b]pyridin-3-amine

The thieno[3,2-b]pyridine (B153574) core is a foundational structure for the synthesis of more complex heterocyclic systems. Researchers are actively exploring the chemical reactivity of this scaffold to construct novel molecular architectures with enhanced biological or material functions. One approach involves the palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with various bromonitrobenzenes. Subsequent reduction of the nitro groups yields aminodi(hetero)arylamines, a new class of compounds based on the thieno[3,2-b]pyridine framework. These modifications at the amine and pyridine (B92270) ring positions have led to derivatives with significant cell growth inhibitory activity.

Another strategy involves the fusion of additional rings to the thieno[3,2-b]pyridine nucleus. For instance, the synthesis of thieno[3,2-c]pyrazol-3-amine derivatives has been explored to create potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a key enzyme in the pathology of Alzheimer's disease. This demonstrates the utility of the thieno[3,2-b]pyridine scaffold in generating novel polycyclic systems with specific therapeutic targets.

The following table summarizes examples of novel heterocyclic systems derived from the thieno[3,2-b]pyridine core.

Base ScaffoldSynthetic StrategyResulting Heterocyclic SystemPotential Application
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylatePd-catalyzed C-N Buchwald-Hartwig couplingAminodi(hetero)arylaminesAnticancer agents
Thieno[3,2-b]pyridineRing annulationThieno[3,2-c]pyrazol-3-aminesGSK-3β inhibitors for Alzheimer's disease

Scaffold Hopping and Isostere Replacement Strategies

Scaffold hopping and isostere replacement are powerful medicinal chemistry strategies for discovering novel compounds with improved properties. In the context of thieno[3,2-b]pyridine, these approaches are being utilized to design new therapeutic agents. A recent study employed a scaffold hopping strategy to design and synthesize a series of novel thieno[3,2-b]pyridinone derivatives. This work led to the identification of compounds with potent anti-mycobacterial activity against Mycobacterium tuberculosis, including drug-resistant strains.

Similarly, a systematic investigation into the scaffold-hopping strategy of deoxyvasicinone (B31485) alkaloids led to the synthesis of tricyclic thieno[3,2-d]pyrimidines, where the thiophene (B33073) ring replaces the benzene (B151609) ring of the natural product. This approach has yielded compounds with promising anticancer activity. These examples underscore the potential of scaffold hopping to leverage the structural features of the thieno[3,2-b]pyridine core to develop new chemical entities with diverse therapeutic applications.

Mechanistic Insights into Cellular Processes

Derivatives of the thieno[3,2-b]pyridine scaffold have been instrumental in elucidating various cellular processes, particularly in the context of cancer biology.

Apoptosis

Several studies have demonstrated the pro-apoptotic effects of thieno[3,2-b]pyridine derivatives in cancer cells. For example, a promising aminodi(hetero)arylamine derivative was found to increase the levels of apoptosis in the NCI-H460 non-small cell lung cancer cell line. Similarly, a related thieno[2,3-b]pyridine (B153569) compound induced statistically significant increases in both early and late apoptosis in ovarian cancer cell lines.

Cell Cycle Distribution

The impact of thieno[3,2-b]pyridine derivatives on cell cycle progression is another area of active investigation. The aforementioned aminodi(hetero)arylamine that induces apoptosis was also observed to alter the cell cycle profile of NCI-H460 cells, causing a decrease in the percentage of cells in the G0/G1 phase. This suggests that the compound may interfere with cell cycle checkpoints, leading to programmed cell death.

Glycosphingolipid Expression

Recent research has begun to explore the influence of thienopyridine derivatives on the expression of glycosphingolipids (GSLs), which play a role in tumor pathogenesis. Studies on a thieno[2,3-b]pyridine derivative have shown that it can alter the glycophenotype in ovarian and breast cancer cell lines by either increasing or decreasing the expression of specific GSLs. This modulation of GSL expression on cancer stem cells presents a potential new avenue for targeted cancer therapy.

The following table provides a summary of the observed effects of thieno[3,2-b]pyridine and related derivatives on cellular processes.

Cellular ProcessCell Line(s)Observed Effect
ApoptosisNCI-H460 (non-small cell lung cancer)Increased apoptosis levels
ApoptosisOVCAR-3, SK-OV-3 (ovarian cancer)Statistically significant increase in early and late apoptosis
Cell Cycle DistributionNCI-H460 (non-small cell lung cancer)Decrease in the percentage of cells in the G0/G1 phase
Glycosphingolipid ExpressionOVCAR-3, SK-OV-3 (ovarian cancer), MDA-MB-231, MCF-7 (breast cancer)Altered expression of various glycosphingolipids

Exploration in Agricultural Chemistry

Beyond its applications in medicine, this compound is also utilized in the field of agricultural chemistry. It serves as a key intermediate in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides. These compounds are crucial for improving crop yield and protecting plants from pests and diseases. The versatility of the thieno[3,2-b]pyridine scaffold allows for the synthesis of a diverse range of molecules, some of which possess potent biological activity relevant to agricultural applications.

Integration into Advanced Materials

The unique electronic properties of the thieno[3,2-b]pyridine scaffold make it an attractive building block for advanced materials with applications in organic electronics.

Conductive Polymers and Organic Electronics

Thieno[3,2-b]pyridine derivatives are being integrated into the design of conductive polymers. These materials are essential components in various electronic devices, including sensors and energy storage systems. The incorporation of the thieno[3,2-b]thiophene (B52689) moiety, a close structural relative, into diketopyrrolopyrrole-based polymers has led to the development of high-performance organic field-effect transistors (OFETs). One such polymer exhibited a maximum hole mobility of 1.95 cm²/V·s, which was the highest reported for a polymer-based OFET at the time.

Photonic Devices

The narrow-band-gap conjugated polymers containing the thieno[3,2-b]thiophene-diketopyrrolopyrrole unit have also shown promise in organic photovoltaic (OPV) devices. Bulk-heterojunction solar cells fabricated with one of these polymers achieved a power conversion efficiency of 5.4%. This highlights the potential of thieno[3,2-b]pyridine-based materials in the development of next-generation solar energy technologies.

Optimization of Drug-like Properties

A significant focus of current research is the optimization of the drug-like properties of thieno[3,2-b]pyridine derivatives to enhance their therapeutic potential. One strategy involves the incorporation of "prodrug-like" moieties to improve characteristics such as solubility. For the related thieno[2,3-b]pyridines, which are known to have poor solubility due to their planar structure, the addition of bulky but cleavable ester and carbonate functional groups has been shown to disrupt crystal packing and increase anti-proliferative activity.

Another approach to optimizing drug-like properties is through targeted chemical modifications to improve in vivo efficacy and pharmacokinetic profiles. For instance, the design and synthesis of novel thieno[3,2-b]pyridinone derivatives with potent in vivo activity against Mycobacterium tuberculosis involved strategic modifications to the core scaffold. One of the lead compounds from this study demonstrated favorable oral pharmacokinetic properties, including a long half-life of 47.99 hours in a mouse model. These studies demonstrate the ongoing efforts to fine-tune the physicochemical and pharmacokinetic properties of thieno[3,2-b]pyridine-based compounds to translate their in vitro potency into in vivo efficacy.

Patent Landscape Analysis of this compound and its Derivatives

The patent landscape for this compound and its derivatives indicates a growing interest in this scaffold for various applications. A search of patent databases reveals several patents covering the synthesis and use of these compounds. For example, the PubChem database lists 8 patents associated with the chemical structure of this compound.

A recent patent application, WO2024218207A1, describes novel thieno[3,2-b]pyridine derivatives and their potential therapeutic uses. The claims in such patents typically cover the general chemical structure of the derivatives, methods for their preparation, and their application in treating specific diseases. The increasing number of patent filings suggests that thieno[3,2-b]pyridine-based compounds are considered to have significant commercial potential in the pharmaceutical and other industries. A comprehensive analysis of the patent landscape can provide valuable insights into the key players in this field, the specific therapeutic areas being targeted, and the emerging trends in the development of thieno[3,2-b]pyridine-based technologies.

Q & A

What are the common synthetic routes for Thieno[3,2-b]pyridin-3-amine derivatives, and how can reaction conditions be optimized?

This compound derivatives are typically synthesized via cyclization of precursor molecules such as β-keto amides or substituted pyridines. For example, refluxing β-keto amides with potassium carbonate in ethanol or ethylene glycol facilitates cyclization into thieno[3,4-b]pyridines . Alternative routes include reacting 2-amino-3-thiophenecarboxylates with formamide, urea, or nitriles under high temperatures (200°C) to form thieno[2,3-d]pyrimidines . Optimization involves adjusting solvent polarity (e.g., ethylene glycol for higher boiling points), catalyst selection (e.g., K₂CO₃ for deprotonation), and reaction time (2–24 hours) to improve yields .

How is the structural characterization of this compound derivatives validated?

Structural validation relies on elemental analysis (C, H, N, S content) and spectral techniques :

  • ¹H/¹³C NMR : Aromatic protons in this compound derivatives appear as doublets or triplets in δ 6.5–8.5 ppm, with carbon signals at δ 110–160 ppm for heterocyclic carbons .
  • IR spectroscopy : N–H stretching (3200–3400 cm⁻¹) and C=S/C=O vibrations (1650–1750 cm⁻¹) confirm functional groups .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₁₇N₄OS at m/z 361.1123) . Cross-validation via alternative synthetic pathways (e.g., using hydrazonoyl halides) resolves spectral contradictions .

What substituent effects influence the reactivity of this compound in heterocyclic ring formation?

Electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position enhance electrophilic substitution, facilitating cyclization into fused pyrimidines or pyridines . For example, chloroacetone or ethyl chloroacetate reacts with thieno[3,2-b]pyridine precursors to yield pyrido[4,5]thieno[3,2-d]pyrimidines . Conversely, bulky substituents (e.g., phenyl) may sterically hinder ring closure, requiring polar aprotic solvents (DMF) or elevated temperatures (120°C) . Computational studies (DFT) can predict substituent effects on transition-state energies .

What methodologies evaluate the biological activity of this compound derivatives?

  • Antimicrobial assays : Broth microdilution tests determine minimum inhibitory concentrations (MICs) against E. coli, S. aureus, and C. albicans .
  • Enzyme inhibition : Glycogen synthase kinase-3α (GSK-3α) activity is assessed via kinase inhibition assays using ATP-competitive probes (IC₅₀ values reported for derivatives like C₂₀H₁₇N₄OS at 0.5–2.0 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) quantify IC₅₀ values, with fluorinated derivatives (e.g., C₆H₄ClF₃N₂) showing enhanced potency .

How can researchers resolve discrepancies in spectral data during the synthesis of novel analogs?

Contradictions in NMR/IR data often arise from tautomerism or solvent artifacts . Strategies include:

  • Alternative syntheses : Replicating the reaction with deuterated solvents (e.g., DMSO-d₆) to confirm proton assignments .
  • X-ray crystallography : Resolving ambiguous structures via single-crystal diffraction (e.g., thieno[3,2-c]pyrazol-3-amine derivatives) .
  • Computational modeling : Comparing experimental IR/NMR with DFT-predicted spectra (e.g., Gaussian 09) .

What mechanistic insights explain the enzyme inhibitory activity of this compound derivatives?

Molecular docking (AutoDock Vina) reveals that N-(5-arylpyridin-3-yl)isobutyramide derivatives bind to GSK-3α’s ATP pocket via hydrogen bonds (e.g., with Lys85) and π-π stacking (with Phe67) . Fluorinated analogs (e.g., C₆H₆F₂N₂) exhibit enhanced binding affinity due to hydrophobic interactions with CF₃ groups . Kinetic studies (Lineweaver-Burk plots) confirm non-competitive inhibition mechanisms .

How are the photophysical properties of thiophene-fused derivatives characterized?

This compound derivatives fused with BODIPY cores exhibit near-infrared (NIR) absorption/emission (λₐᵦₛ: 650–850 nm). Characterization involves:

  • UV-Vis/NIR spectroscopy : Measuring molar extinction coefficients (ε > 10⁴ M⁻¹cm⁻¹) .
  • Fluorescence quantum yields : Determined using integrating spheres (e.g., Φₑₘ = 0.15–0.35 for thieno[2,3-b]pyrroles) .
  • Transient absorption spectroscopy : Resolving excited-state lifetimes (τ = 1–5 ns) .

What strategies improve the solubility and bioavailability of this compound-based drug candidates?

  • PEGylation : Attaching polyethylene glycol (PEG) chains to amine groups enhances aqueous solubility .
  • Prodrug design : Converting amines to acetylated or sulfonamide prodrugs improves intestinal absorption (e.g., C₂₀H₁₈FN₄OS with logP < 3) .
  • Co-crystallization : Forming salts with succinic acid or tromethamine increases dissolution rates .

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